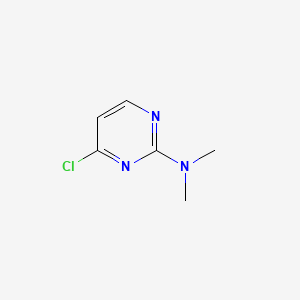
4-Chloro-N,N-dimethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N,N-dimethylpyrimidin-2-amine is a chemical compound with the molecular formula C6H8ClN3. It has a molecular weight of 157.6 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8ClN3/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Antifungal Applications
4-Chloro-N,N-dimethylpyrimidin-2-amine derivatives have demonstrated significant antifungal effects. A study synthesized various derivatives, including 4-methoxy-N,N-dimethyl-6-(phenylthio) pyrimidin-2-amine, and tested their antifungal activity against fungi like Aspergillus terreus and Aspergillus niger. Results showed that these derivatives were effective, with Aspergillus terreus being more affected, suggesting their potential as antifungal agents (Jafar et al., 2017).
Antiangiogenic Potential
Another study explored the antiangiogenic effects of synthetic compounds derived from this compound. Using molecular docking studies, the binding affinity of these compounds with VEGFR-2 kinase was examined. One compound, in particular, showed the lowest binding energy and excellent RMSD, indicating its potential as a powerful antiangiogenic agent (Jafar & Hussein, 2021).
Chemical Synthesis and Reactions
Research on the chemical reactions of chloropyrimidines, including this compound, has been conducted. Studies have explored amination reactions with various n-alkylamines, offering insights into their synthesis and chemical behavior. Such research is crucial for understanding the synthesis of new pyrimidine derivatives (Brown & Lyall, 1964; Brown & Lyall, 1965).
Crystallography and Molecular Structure
Crystallographic studies have been conducted on this compound derivatives to understand their molecular structures and interactions. These studies involve examining the crystal structures of various derivatives, providing valuable information about their molecular recognition processes, hydrogen bonding, and potential applications in biology and medicine (Rajam et al., 2017; Repich et al., 2017).
Synthesis of Heterocyclic Compounds
Research has also focused on the synthesis of heterocyclic compounds involving this compound. These compounds play a significant role in various biological and pharmacological applications, making their synthesis an important area of study (Farouk, Ibrahim, & El-Gohary, 2021; Tsai et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking immediate medical advice/attention .
Future Directions
The future directions of 4-Chloro-N,N-dimethylpyrimidin-2-amine are not explicitly mentioned in the search results. Given its availability for research purposes , it may be used in various chemical and pharmaceutical research and development activities.
Relevant Papers The search results did not provide specific peer-reviewed papers related to this compound . Further literature search may be required to find relevant studies and publications.
properties
IUPAC Name |
4-chloro-N,N-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKPZNGEVQSIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23631-02-9 |
Source


|
| Record name | 4-chloro-N,N-dimethylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2798224.png)
![4-tert-butyl-N-[4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide](/img/structure/B2798226.png)




![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798234.png)


![3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2798239.png)
![7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride](/img/structure/B2798240.png)
![N-[(3-chlorophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2798241.png)
![1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine](/img/structure/B2798242.png)
